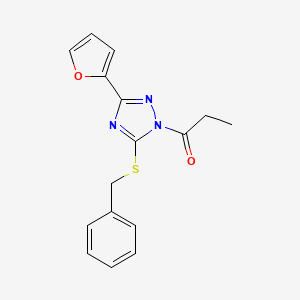![molecular formula C19H18N2O3 B5820752 N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5820752.png)
N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-phenylacetamide, commonly known as MIA-602, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MIA-602 belongs to the class of isoxazole derivatives and has shown promising results in preclinical studies as an anti-inflammatory and analgesic agent.
Mecanismo De Acción
The exact mechanism of action of MIA-602 is not fully understood, but it is believed to act through the inhibition of inflammatory mediators such as prostaglandins and cytokines. MIA-602 has also been shown to modulate the activity of ion channels and receptors involved in pain signaling, leading to its analgesic effects. Additionally, MIA-602 has been shown to increase the levels of endogenous antioxidants, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MIA-602 has been shown to have a range of biochemical and physiological effects. In preclinical studies, MIA-602 has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. MIA-602 has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases. In addition, MIA-602 has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MIA-602 is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of chronic pain conditions. In addition, MIA-602 has a favorable safety profile, which is important for the development of new therapeutics. However, one of the limitations of MIA-602 is its limited bioavailability, which may affect its efficacy in clinical settings. Further studies are needed to optimize the formulation and delivery of MIA-602 to enhance its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of MIA-602. One area of focus is the optimization of the formulation and delivery of MIA-602 to enhance its bioavailability and efficacy. Another area of focus is the evaluation of the safety and efficacy of MIA-602 in clinical trials, particularly in the treatment of chronic pain conditions and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of MIA-602 and to identify potential molecular targets for its therapeutic effects. Overall, the potential therapeutic applications of MIA-602 make it a promising candidate for further research and development.
Métodos De Síntesis
The synthesis of MIA-602 involves the reaction of 4-methoxyphenylhydrazine with ethyl 2-phenylacetate to form the intermediate compound, which is then reacted with acetic anhydride and sodium acetate to yield the final product. The synthesis method has been optimized to achieve high yield and purity of MIA-602.
Aplicaciones Científicas De Investigación
MIA-602 has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. Preclinical studies have shown that MIA-602 has potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain conditions such as arthritis and neuropathic pain. In addition, MIA-602 has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-23-16-9-7-15(8-10-16)18-12-17(24-21-18)13-20-19(22)11-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBMJINFANYLDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide](/img/structure/B5820676.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B5820680.png)

![2'-{[(2,3-dimethylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5820689.png)

![4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5820701.png)


![1-(2-pyridinyl)ethanone (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5820734.png)

![4-{[(2,6-diethylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5820751.png)
![3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5820753.png)

